molecular formula C17H19ClN4O2 B5464146 1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid

1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid

Cat. No. B5464146
M. Wt: 346.8 g/mol
InChI Key: BINXBNFIEPNWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-aminopyrimidin-2-yl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as ACY-1215 or Rocilinostat and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins, including tubulin. HDAC6 inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, HDAC6 inhibition has been shown to promote the degradation of misfolded proteins, which is important for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ACY-1215 has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, lymphoma, and leukemia. In addition, ACY-1215 has been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide. ACY-1215 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACY-1215 in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. This specificity is important for minimizing off-target effects and improving the safety profile of the compound. However, one of the limitations of using ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of ACY-1215. One direction is to explore its potential applications in other diseases, such as autoimmune disorders and viral infections. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of ACY-1215.

Synthesis Methods

The synthesis of ACY-1215 involves the reaction of 2-chlorobenzylamine with 4-aminopyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with 4-piperidinecarboxylic acid. This reaction yields the final product, ACY-1215, which is a white crystalline powder.

Scientific Research Applications

ACY-1215 has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammatory disorders. HDAC6 inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. ACY-1215 has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, lymphoma, and leukemia. In addition, ACY-1215 has been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.

properties

IUPAC Name

1-(4-aminopyrimidin-2-yl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-4-2-1-3-12(13)11-17(15(23)24)6-9-22(10-7-17)16-20-8-5-14(19)21-16/h1-5,8H,6-7,9-11H2,(H,23,24)(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINXBNFIEPNWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2Cl)C(=O)O)C3=NC=CC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.